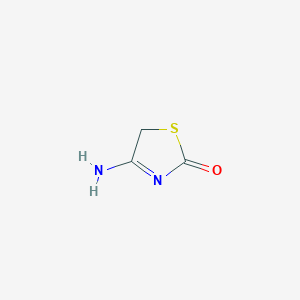

4-Imino-thiazolidin-2-one

説明

Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the fields of medicinal chemistry and organic synthesis. nih.govopenmedicinalchemistryjournal.comnumberanalytics.com These compounds are of critical importance as they form the structural core of a vast number of biologically active molecules, including many vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.com Statistically, over 85% of all biologically active chemical entities contain a heterocyclic ring, a fact that highlights their central role in modern drug design. nih.gov

The significance of heterocycles in drug discovery stems from their versatile chemical properties. reachemchemicals.com The inclusion of heteroatoms like nitrogen, sulfur, and oxygen into a ring structure can significantly modify a molecule's physicochemical characteristics, such as its solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov The structural diversity of heterocyclic scaffolds provides medicinal chemists with the tools to expand the drug-like chemical space and pursue more effective drug discovery programs. nih.gov

In recent years, advancements in synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, have allowed for the rapid synthesis of a wide variety of functionalized heterocycles. nih.gov This has enabled the development of drugs for a broad spectrum of diseases, including infectious diseases, cancer, and neurological disorders. numberanalytics.com Many heterocyclic compounds serve as "privileged structures," which are molecular frameworks capable of binding to multiple biological targets, making them invaluable starting points for the design of novel therapeutics. nih.gov

Overview of the Thiazolidinone Core Structure and its Derivatives

Among the vast array of heterocyclic systems, the thiazolidinone scaffold has garnered significant attention in medicinal chemistry. researchgate.netnih.gov Thiazolidinones are five-membered heterocyclic compounds containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group. researchgate.netimpactfactor.org Depending on the position of the carbonyl group, different isomers are known, such as 2-thiazolidinones and 4-thiazolidinones. researchgate.netorientjchem.org The 4-thiazolidinone (B1220212) core, in particular, is a prominent structure in various synthetic pharmaceuticals. researchgate.netimpactfactor.org

The versatility of the thiazolidinone ring lies in the potential for substitution at positions 2, 3, and 5. impactfactor.orggrowingscience.com This allows for the creation of a large library of derivatives with diverse structures and properties. orientjchem.org The nature of the substituents, which can be alkyl, aryl, or other functional groups, significantly influences the biological activity of the resulting compounds. orientjchem.orgresearchgate.net

Thiazolidinone derivatives are known to exhibit a wide spectrum of pharmacological activities. nih.govgrowingscience.comresearchgate.net These include:

Antimicrobial nih.gov

Anticancer nih.govpharmacophorejournal.com

Antidiabetic nih.govorientjchem.org

Anti-inflammatory growingscience.comresearchgate.net

Antiviral growingscience.com

Anticonvulsant nih.govsemanticscholar.org

The well-known class of antidiabetic drugs, the glitazones (e.g., Pioglitazone, Rosiglitazone), features a thiazolidine-2,4-dione structure, demonstrating the therapeutic importance of this heterocyclic core. orientjchem.orgnih.govmdpi.com The established biological significance and synthetic accessibility of the thiazolidinone scaffold continue to make it an attractive target for drug discovery and development. growingscience.compharmacophorejournal.com

Specific Academic and Research Focus on the 4-Imino-thiazolidin-2-one Scaffold

Within the broader family of thiazolidinones, the This compound scaffold represents a specific isomeric structure that has been a subject of targeted research, although it is noted to be less extensively studied than its 2-imino isomers. biointerfaceresearch.com This scaffold is characterized by an imino group (=NH) at position 4 and a carbonyl group (C=O) at position 2 of the thiazolidine (B150603) ring.

Research into this specific scaffold has focused on the synthesis of novel derivatives and the evaluation of their potential biological activities. One area of investigation has been the synthesis of C5-substituted 4-phenylimino-thiazolidin-2-ones and their evaluation for anti-inflammatory properties. biointerfaceresearch.com In a notable study, various derivatives were synthesized through the condensation of 4-phenylimino-thiazolidin-2-one with different aromatic aldehydes or through coupling with diazonium salts. biointerfaceresearch.com

The synthesis of these compounds provides a pathway to create a diverse set of molecules with potential therapeutic value. For example, the reaction with aromatic aldehydes leads to benzylidene derivatives at the C5 position, while coupling with diazonium salts introduces an arylhydrazono group at the same position. biointerfaceresearch.com

The table below summarizes the findings from a study on C5-substituted 4-phenylimino-thiazolidin-2-one derivatives, highlighting the synthesized compounds and their reported physical characteristics. biointerfaceresearch.com

| Compound Name | Substitution at C5 Position | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5-(2-Nitro-benzylidene)-4-phenylimino-thiazolidin-2-one | 2-Nitro-benzylidene | 60 | >260 |

| 5-(3-Nitro-benzylidene)-4-phenylimino-thiazolidin-2-one | 3-Nitro-benzylidene | 65 | 249 |

| 5-(4-Dimethylamino-benzylidene)-4-phenylimino-thiazolidin-2-one | 4-Dimethylamino-benzylidene | 55 | >260 |

| 5-(4-Diethylamino-benzylidene)-4-phenylimino-thiazolidin-2-one | 4-Diethylamino-benzylidene | 58 | >260 |

| 5-[(4-Nitro-phenyl)-hydrazono]-4-phenylimino-thiazolidin-2-one | (4-Nitro-phenyl)-hydrazono | 90 | 252-254 |

Further research has explored the functionalization of the this compound core to assess other biological activities, such as antioxidant potential. researchgate.net These studies focus on modifying the core structure, for instance at the N3 and C5 positions, to generate novel compounds for screening. researchgate.net The academic interest in the this compound scaffold, while more niche than for other thiazolidinone isomers, underscores the ongoing effort to explore the full chemical and biological potential of this versatile heterocyclic family.

Structure

3D Structure

特性

IUPAC Name |

4-amino-5H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECKLIXQHBFLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365905 | |

| Record name | 4-Imino-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19967-65-8 | |

| Record name | 4-Imino-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Imino Thiazolidin 2 One and Its Analogs

Elucidating Classical and Advanced Synthetic Pathways

The construction of the 4-imino-thiazolidin-2-one core can be achieved through several strategic synthetic routes. These methods offer versatility in introducing various substituents to the thiazolidinone ring.

Cyclocondensation Reactions, Including [2+3] Cyclocondensation

Cyclocondensation reactions are a cornerstone in the synthesis of this compound derivatives. A prevalent method involves the [2+3] cyclocondensation, which efficiently constructs the five-membered ring system. researchgate.netgrafiati.com This approach can be seen in the reaction of substituted thioureas with halogen-carboxylic acids. nih.gov For instance, the one-pot, three-component reaction of a primary amine, an oxo-compound, and a thiolic agent is a versatile method for synthesizing 2-substituted-4-thiazolidinones. nih.gov

Another example of cyclocondensation involves the reaction of thiourea (B124793) with monohalogenoacetic acid or its lower alkyl esters. This reaction is typically performed by heating the reactants under reflux in water or an aqueous lower alcohol in the presence of an alkali metal salt of acetic acid, such as sodium acetate (B1210297). google.com The use of an alkali metal salt facilitates the reaction under milder conditions, leading to high yields of 2-imino-4-thiazolidinone. google.com

Thionation and Subsequent Aminolysis Routes

The synthesis of this compound derivatives can also be achieved through a thionation and subsequent aminolysis pathway. researchgate.netgrafiati.com This method often starts with a precursor thiazolidine-2,4-dione, which is then subjected to a thionation agent to introduce a sulfur atom at the C4 position, forming a 4-thioxo-thiazolidin-2-one. The subsequent reaction with an amine or ammonia (B1221849) solution leads to the desired this compound derivative through aminolysis. semanticscholar.org

For example, 3-aryl-4-thioxo-thiazolidin-2-ones can be refluxed with a 25% ammonia solution to yield 3-aryl-4-imino-thiazolidin-2-ones. semanticscholar.org This two-step process provides a reliable route to N-substituted 4-imino-thiazolidin-2-ones.

Reaction Strategies Employing Thiourea Derivatives and Halo Acetic Acids

A widely used and straightforward method for the synthesis of the this compound scaffold involves the reaction between thiourea or its derivatives and haloacetic acids, such as chloroacetic acid or bromoacetic acid. sapub.orgekb.eg This reaction is a classic example of forming the thiazolidinone ring. The process typically involves heating the reactants in a suitable solvent, often in the presence of a base like sodium acetate, to facilitate the cyclization. ekb.eg

This method can, however, lead to the formation of two isomers of 2-imino-thiazolidin-4-ones, which can be challenging to separate. ekb.egresearchgate.net The specific isomer formed can be influenced by the reaction conditions and the nature of the substituents on the thiourea derivative.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering efficiency and atom economy by combining three or more reactants in a single step to form a complex product. nih.gov Several MCRs have been developed for the synthesis of this compound derivatives.

One such approach involves the one-pot reaction of an isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). crimsonpublishers.com This reaction is believed to proceed through the initial formation of a thiourea, which then undergoes a nucleophilic attack on the alkyne, followed by intramolecular cyclization to yield the this compound derivative. crimsonpublishers.com Another innovative one-pot, multicomponent, copper-catalyzed reaction utilizes primary amines, ketones, terminal alkynes, and isothiocyanates to produce thiazolidin-2-imines bearing quaternary carbon centers. acs.org

MCRs have also been employed in the synthesis of thiazolidine (B150603) derivatives using magnetically supported sulfuric acid on nanoparticles as a heterogeneous catalyst, highlighting the move towards more sustainable and environmentally friendly synthetic methods. semanticscholar.org

Targeted Functionalization and Derivatization Strategies

The versatility of the this compound scaffold lies in its potential for further functionalization, particularly at the C-5 position. The active methylene (B1212753) group at this position allows for a variety of chemical transformations. biointerfaceresearch.comvnu.edu.ua

C-5 Position Functionalization via Knoevenagel Condensation, Nitrosation, and Azo Coupling Reactions

The presence of an active methylene group at the C-5 position of the this compound ring makes it a prime site for various functionalization reactions. biointerfaceresearch.comvnu.edu.ua

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with aldehydes or ketones, typically in the presence of a basic catalyst like monoaminoethanol or sodium acetate in acetic acid. biointerfaceresearch.comvulcanchem.compensoft.net This leads to the formation of 5-arylidene or 5-alkylidene derivatives, which significantly expands the structural diversity of these compounds. biointerfaceresearch.compensoft.net The reaction conditions can be optimized to achieve good yields of the desired products. vnu.edu.ua

Nitrosation: Functionalization at the C-5 position can also be achieved through nitrosation. This reaction is typically carried out by treating the this compound with nitric acid, often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. researchgate.netbiointerfaceresearch.compensoft.net This reaction introduces a nitroso group at the C-5 position, which can exist in equilibrium with its tautomeric oxime form, yielding compounds like 4-imino-3-phenyl-thiazolidine-2,5-dione 5-oxime. researchgate.netpensoft.net

Azo Coupling: The active methylene group at C-5 also readily participates in azo coupling reactions with diazonium salts. biointerfaceresearch.comvnu.edu.ua This reaction introduces an arylazo group at the C-5 position, leading to the formation of colored compounds. scispace.com For example, 4-iminothiazolidin-2-one can be coupled with diazotized sulfanilic acid to produce 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid. scispace.com

Table of Research Findings on C-5 Functionalization

| Reaction Type | Reactants | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 4-phenylimino-thiazolidin-2-one, Aromatic aldehydes | Acetic acid, Monoaminoethanol | 5-arylidene-4-phenylimino-thiazolidin-2-ones | 55-88% | biointerfaceresearch.comvulcanchem.com |

| Nitrosation | 4-phenylimino-thiazolidin-2-one | Sodium nitrite, Hydrochloric acid | 4-phenylimino-thiazolidine-2,5-dione 5-oxime | 65% | semanticscholar.orgbiointerfaceresearch.com |

| Azo Coupling | 4-phenylimino-thiazolidin-2-one, Aryl diazonium salts | - | 5-aryl-hydrazono-4-phenylimino-thiazolidin-2-ones | Good yields | biointerfaceresearch.comvnu.edu.ua |

N-3 Position Substitution and its Synthetic Implications

The introduction of substituents at the N-3 position of the this compound ring is a critical strategy for modifying the chemical and biological properties of the core scaffold. A primary method for achieving N-3 substitution involves the [2+3] cyclocondensation reaction. This approach allows for the direct incorporation of various aryl residues at the N-3 position. For instance, the reaction of appropriate starting materials in a methanol (B129727) medium with sodium methylate facilitates the synthesis of 3-aryl-4-imino-thiazolidin-2-ones. researchgate.net This method is efficient for creating a library of N-3 substituted analogs with good yields. researchgate.net

The nature of the substituent at the N-3 position has significant implications for further functionalization of the heterocyclic system. For example, the presence of an aryl group at N-3 influences the reactivity of other positions on the ring, such as the C-5 position, enabling subsequent modifications like Knoevenagel condensation and nitrosation reactions. researchgate.netresearchgate.netresearchgate.net

One of the key synthetic implications of N-3 substitution is the ability to construct more complex fused heterocyclic systems. N-aryl substituted 4-imino-thiazolidin-2-ones serve as precursors for the synthesis of thiazolo[4,5-b]pyridin-2-ones through [3+3] cyclocondensation with dielectrophilic reagents. researchgate.net This transformation highlights the role of the N-3 substituent in directing the cyclization process and enabling the formation of bicyclic structures. nuph.edu.uadmed.org.ua

Table 1: Synthesis of N-3 Substituted this compound Derivatives researchgate.net

| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) |

| 1a | H | --- | --- |

| 1b | 4-NO₂ | --- | --- |

| 1c | 4-Cl | --- | --- |

| 1d | 4-F | --- | --- |

Data derived from a study on the synthesis of 3-aryl-4-imino-thiazolidine-2-ones. researchgate.net

Exploration of Other Ring Substitution Sites (e.g., C-2)

While the N-3 position is a common site for modification, other positions on the this compound ring, such as C-2 and C-5, offer opportunities for structural diversification.

Substitution at the C-5 position is often achieved through condensation reactions. The Knoevenagel condensation, for example, is a powerful tool for introducing arylidenyl groups at the C-5 position. This reaction typically involves the treatment of a 3-substituted-4-imino-thiazolidin-2-one with an appropriate aldehyde. researchgate.netresearchgate.netbiointerfaceresearch.com The reactivity of the C-5 methylene group allows for the formation of a C=C double bond, extending the conjugation of the system. Nitrosation at the C-5 position has also been reported, leading to the formation of 5-oxime derivatives. researchgate.net

Modifications at the C-2 position are less commonly explored for this compound itself, with more research focused on the isomeric 2-imino-thiazolidin-4-one scaffold. aip.orgresearchgate.netgrowingscience.com However, the principles of substitution at the C-2 position in the isomeric system can provide insights. For 2-imino-thiazolidin-4-ones, the exocyclic imino group at C-2 can be readily substituted. For instance, reactions with various amines can lead to the formation of N-substituted-2-imino derivatives. nih.gov Furthermore, the C-2 position can be part of a larger heterocyclic system attached to the thiazolidinone core, as seen in the synthesis of 2-(thiazol-2-yl)imino-thiazolidin-4-ones. researchgate.net

Table 2: Examples of C-5 Substituted 4-Phenylimino-thiazolidin-2-one Derivatives biointerfaceresearch.com

| Compound ID | Substituent (Ar) | Yield (%) | Melting Point (°C) |

| 1 | 2-NO₂-C₆H₄ | 60 | >260 |

| 2 | 3-NO₂-C₆H₄ | 65 | 249 |

| 8 | 3-Cl-C₆H₄ | 85 | 242-243 |

| 12 | 4-NO₂-C₆H₄-NH | 90 | 252-254 |

Data derived from a study on the Knoevenagel condensation and azo coupling reactions at the C-5 position. biointerfaceresearch.com

Advancements in Green Chemistry Protocols for this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies for heterocyclic compounds, including this compound and its analogs. These "green" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and simplify reaction procedures.

For the related 2-imino-thiazolidin-4-one scaffold, several green protocols have been developed that could potentially be adapted for the synthesis of 4-imino-thiazolidin-2-ones. One such approach is the use of solvent-free and scavenger-free conditions. beilstein-journals.org This method avoids the use of toxic organic solvents and acid scavengers, which are common in traditional synthetic protocols. beilstein-journals.org The reactions are often carried out by simply heating the reactants together, leading to a significant reduction in waste and environmental impact. beilstein-journals.org

Another green strategy involves the use of eco-friendly catalysts and reaction media. Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. ijaers.com These solvents are biodegradable, non-toxic, and can often be recycled. In the context of thiazolidinone synthesis, DESs have been shown to act as both the solvent and the catalyst, simplifying the reaction setup and workup. ijaers.com The use of ionic liquids as catalysts has also been explored for the synthesis of 5-arylidene-2-imino-4-thiazolidinones, offering advantages such as high efficiency and catalyst recyclability. nih.gov

Furthermore, one-pot, multi-component reactions represent a highly efficient and atom-economical approach to the synthesis of thiazolidinone derivatives. These reactions combine multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent usage. nih.govtandfonline.com For instance, the one-pot condensation of an amine, an aldehyde, and a sulfur-containing reagent can directly yield the desired thiazolidinone core. nih.gov The development of such protocols for the specific synthesis of 4-imino-thiazolidin-2-ones is an active area of research.

Synthetic Approaches to Polyheterocyclic Systems Incorporating the this compound Nucleus (e.g., Thiazolo[4,5-b]pyridines)

The this compound nucleus serves as a versatile building block for the synthesis of more complex polyheterocyclic systems, with thiazolo[4,5-b]pyridines being a prominent example. These fused ring systems are of significant interest due to their diverse biological activities. dmed.org.ua

A primary synthetic route to thiazolo[4,5-b]pyridines involves the [3+3] cyclocondensation of a this compound derivative with a suitable 1,3-dielectrophile. researchgate.net For example, the reaction of 3-aryl-4-iminothiazolidin-2-ones with ethyl acetoacetate (B1235776) in the presence of a base like sodium methylate leads to the formation of 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-ones. nuph.edu.ua This reaction proceeds through the annulation of a pyridine (B92270) ring onto the thiazolidinone core. dmed.org.ua

Another approach involves the reaction of 4-iminothiazolidin-2-one with β-dicarbonyl compounds in the presence of sodium methoxide (B1231860) to yield 6-substituted-5,7-disubstituted-3H-thiazolo[4,5-b]pyridin-2-ones. dmed.org.ua The versatility of this method is further demonstrated by the use of chalcones or 2-oxo-4-phenylbut-3-enoic acid and its derivatives as the dielectrophilic partner, resulting in 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones or 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids, respectively. dmed.org.ua

Domino reactions provide an efficient pathway to these fused systems. A three-component condensation of a 2-aminothiazole (B372263) derivative, an aldehyde, and Meldrum's acid has been shown to produce 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua Similarly, a domino reaction involving cyanoacetamide, isothiocyanates or carbon bisulfide, and ethyl-4-chloroacetoacetate has been developed for the combinatorial synthesis of substituted thiazolo[4,5-b]pyridines. sci-hub.se This latter method proceeds through a sequence of SN2, Thorpe-Ziegler, and Thorpe-Guareschi reactions. sci-hub.se

Table 3: Synthesis of Thiazolo[4,5-b]pyridine Derivatives from this compound Precursors

| Precursor | Reagent | Product | Reference |

| 3-Aryl-4-iminothiazolidin-2-ones | Ethyl acetoacetate | 3-Aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones | nuph.edu.ua |

| 4-Iminothiazolidin-2-one | β-Dicarbonyl compounds | 6-R-5,7-disubstituted 3H-thiazolo[4,5-b]pyridin-2-ones | dmed.org.ua |

| 4-Iminothiazolidin-2-one | Chalcones | 5,7-Diaryl-3H-thiazolo[4,5-b]pyridin-2-ones | dmed.org.ua |

| Cyanoacetamide, Isothiocyanates, Ethyl-4-chloroacetoacetate | --- | 2-(R-amino)-7-hydroxy researchgate.netnuph.edu.uathiazolo[4,5-b]pyridin-5(4H)-ones | sci-hub.se |

Chemical Reactivity and Mechanistic Investigations of 4 Imino Thiazolidin 2 One

Hydrolytic Transformations and Product Characterization

The 4-imino-thiazolidin-2-one ring system can undergo hydrolysis, leading to the formation of different products depending on the reaction conditions and the nature of substituents on the ring. The hydrolysis of N-aryl substituted 4-iminothiazolidin-2-ones has been shown to yield the corresponding 3-aryl-thiazolidine-2,4-diones. researchgate.netresearchgate.net This transformation involves the cleavage of the imino group and its replacement with a carbonyl group.

Similarly, 2-amino-5-ethylidenethiazol-4(5H)-ones undergo acid hydrolysis to produce thiazolidine-2,4-dione. kau.edu.sa The stability of the thiazolidinone ring to hydrolysis is influenced by the substituents present. For example, the condensation of thiourea (B124793) with ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propionate followed by hydrolysis with hydrochloric acid results in the formation of 5-[4-(2-methyl-2-phenylpropoxy)benzyl]thiazolidine-2,4-dione. kau.edu.sa

The hydrolysis can be influenced by both acidic and basic conditions. ekb.eg The presence of certain functional groups can also direct the outcome of the hydrolytic process.

Table 1: Examples of Hydrolytic Products of this compound Derivatives

| Starting Material | Hydrolytic Conditions | Product |

| N-Aryl-4-iminothiazolidin-2-one | Not specified | 3-Aryl-thiazolidine-2,4-dione researchgate.netresearchgate.net |

| 2-Amino-5-ethylidenethiazol-4(5H)-one | Acid Hydrolysis | Thiazolidine-2,4-dione kau.edu.sa |

| Product of thiourea and ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propionate condensation | HCl | 5-[4-(2-methyl-2-phenylpropoxy)benzyl]thiazolidine-2,4-dione kau.edu.sa |

Intramolecular and Intermolecular Cyclization Reactions

This compound and its derivatives are versatile substrates for various cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions can occur through either intramolecular or intermolecular pathways.

Intramolecular Cyclization:

The reaction of thiocyanates derived from α-substituted amides can undergo intramolecular cyclization to yield 2-imino-4-thiazolidinone derivatives. mdpi.org

Another example involves the reaction of thiourea with α-bromo-carboxylic acids, which leads to the formation of 2-imino-4-thiazolidinones through condensation and subsequent cyclization. kau.edu.sa

The thermal cyclization of 4-amino-5-phenyl-3,5-thiaaza-4-pentenoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide) produces 2-phenylimino-1,3-thiazolidin-4-one. psu.edu

Intermolecular Cyclization:

4-Iminothiazolidin-2-one can react with dielectrophilic reagents in a [3+3] cyclocondensation to form thiazolo[4,5-b]pyridines. researchgate.net

The reaction of 2-imino-4-thiazolidinone with malononitrile (B47326) in the presence of a base like triethylamine (B128534) leads to the formation of thiazolo[3,2-a]pyrimidine derivatives. kau.edu.sa

One-pot multicomponent reactions are also employed to synthesize thiazolidin-2-imines, involving the reaction of primary amines, ketones, terminal alkynes, and isothiocyanates, which proceeds through a series of intermolecular reactions followed by an intramolecular cyclization. acs.org

Table 2: Examples of Cyclization Reactions Involving this compound Derivatives

| Reactants | Reaction Type | Product |

| α-Substituted thiocyanates | Intramolecular Cyclization | 2-Imino-4-thiazolidinone derivatives mdpi.org |

| Thiourea, α-bromo-carboxylic acids | Condensation/Intramolecular Cyclization | 2-Imino-4-thiazolidinones kau.edu.sa |

| 4-Amino-5-phenyl-3,5-thiaaza-4-pentenoic acid, DCC | Thermal Intramolecular Cyclization | 2-Phenylimino-1,3-thiazolidin-4-one psu.edu |

| 4-Iminothiazolidin-2-one, dielectrophilic reagents | [3+3] Intermolecular Cyclocondensation | Thiazolo[4,5-b]pyridines researchgate.net |

| 2-Imino-4-thiazolidinone, malononitrile | Intermolecular Cyclization | Thiazolo[3,2-a]pyrimidine derivative kau.edu.sa |

| Primary amines, ketones, terminal alkynes, isothiocyanates | One-pot Multicomponent Reaction | Thiazolidin-2-imines acs.org |

Comprehensive Studies on Tautomerism, Including Imino-Amino Equilibria

A significant aspect of the chemistry of this compound is its existence in tautomeric forms, primarily the imino and amino forms. beilstein-journals.org This equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the thiazolidinone ring. ekb.eg

Imino-Amino Tautomerism: The compound can exist as either this compound or its tautomer, 2-amino-4-thiazol-2(5H)-one. The position of the double bond and the proton on the nitrogen atoms differs between these two forms. beilstein-journals.orgresearchgate.net

Factors Influencing Tautomeric Equilibrium: The ratio of the tautomers is governed by the substituent on the exocyclic nitrogen atom. beilstein-journals.orgnih.gov For instance, with alkyl-substituted derivatives, the amino form is generally more favorable. beilstein-journals.org

Spectroscopic and Computational Studies: The existence of these tautomers has been investigated using various spectroscopic techniques, including ¹H NMR, as well as computational methods like Density Functional Theory (DFT). beilstein-journals.orgvulcanchem.com DFT studies on analogous 2-imino-thiazolidin-4-ones have shown that the phenylimino tautomer can be thermodynamically favored over the phenylamino (B1219803) form. vulcanchem.com X-ray crystallography has also been instrumental in confirming the predominant tautomeric form in the solid state. beilstein-journals.orgnih.gov In some cases, crystal structures have revealed the presence of the amino tautomer. researchgate.netnih.gov

Table 3: Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Feature |

| Imino Form (this compound) | Exocyclic C=N double bond |

| Amino Form (2-amino-4-thiazol-2(5H)-one) | Endocyclic C=N double bond |

Detailed Reaction Mechanism Elucidations and Kinetic Studies

Understanding the reaction mechanisms and kinetics of reactions involving this compound is essential for controlling reaction outcomes and optimizing synthetic procedures.

Mechanism of Formation: The synthesis of 2-imino-1,3-thiazolidin-4-ones often involves the initial formation of a thiourea intermediate, which then undergoes cyclization. For example, in a one-pot synthesis, the reaction starts with the formation of thiourea from an isothiocyanate and a primary amine, followed by a nucleophilic attack and intramolecular cyclization. crimsonpublishers.com In another mechanism, the reaction of N-propargylamine with an isothiocyanate forms a thiourea intermediate, which then undergoes electrophilic addition and subsequent intramolecular cyclization. beilstein-journals.org

Knoevenagel Condensation: The functionalization at the C5 position of the thiazolidinone ring is often achieved through Knoevenagel condensation with aldehydes. researchgate.netpensoft.netbiointerfaceresearch.com This reaction is typically catalyzed by a base.

Kinetic Studies: Kinetic studies have been performed on some reactions of 2-imino-thiazolidin-4-one derivatives. For example, the kinetics of the dehydration of chiral hemiaminals derived from 2-iminothiazolidine-4-ones to form thiazol-2-imines have been studied using ¹H NMR spectroscopy, allowing for the determination of first-order rate constants and free energies of activation. nih.gov

Table 4: Mechanistic Steps in the Synthesis of this compound Derivatives

| Reaction | Key Mechanistic Steps |

| One-pot synthesis from isothiocyanate, amine, and DMAD | 1. Formation of thiourea intermediate. 2. Nucleophilic attack of sulfur on the alkyne. 3. Intramolecular cyclization. crimsonpublishers.com |

| Synthesis from N-propargylamine and isothiocyanate | 1. Formation of thiourea intermediate. 2. Electrophilic addition to the alkyne. 3. Intramolecular cyclization. beilstein-journals.org |

| Knoevenagel Condensation | Base-catalyzed condensation of the active methylene (B1212753) group at C5 with an aldehyde. researchgate.netpensoft.net |

Advanced Structural Elucidation and Computational Chemistry Applications

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental tools for confirming the synthesis and purity of 4-imino-thiazolidin-2-one. Each technique offers unique insights into the molecule's structural features.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound derivatives.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the parent this compound, the methylene (B1212753) protons (CH₂) in the thiazolidine (B150603) ring typically appear as a singlet. In substituted derivatives, this signal and others shift depending on the electronic effects of the substituents. For instance, in 4-imino-3-phenyl-thiazolidin-2-one, the CH₂ protons are observed as a singlet around 5.83 ppm, while the NH proton appears as a singlet at approximately 8.50 ppm. pensoft.net The aromatic protons of the phenyl group show characteristic multiplets in the range of 6.90-7.39 ppm. pensoft.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. In derivatives of 2-imino-thiazolidin-4-one, the carbonyl carbon (C=O) of the thiazolidinone ring is a key indicator, often appearing in the range of 166-175 ppm. biointerfaceresearch.comjapsonline.com The carbon of the imino group (C=N) and the methylene carbon (CH₂) also have characteristic chemical shifts that confirm the ring structure. japsonline.com For example, in a series of 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(substituted-benzylidene)thiazolidin-4-ones, the C=O signal was consistently found around 171 ppm. biointerfaceresearch.com

A representative dataset for a substituted this compound derivative is shown below:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₂ (thiazolidine) | 5.83 (s) | 32.74 |

| NH (imine) | 8.50 (s) | - |

| C=O | - | 170.8 |

| C=N | - | 166.5 |

| Aromatic CH | 6.90-7.39 (m) | 120-135 |

| Data derived for illustrative purposes from similar reported structures. pensoft.netjapsonline.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound and its derivatives, key absorption bands confirm the structure.

The spectra typically show:

N-H stretching: A band in the region of 3100-3500 cm⁻¹, corresponding to the imino (C=NH) and/or amino tautomeric form. biointerfaceresearch.com

C=O stretching: A strong absorption band for the lactam carbonyl group, typically observed between 1660 and 1722 cm⁻¹. japsonline.comrsc.org

C=N stretching: A band for the exocyclic imino group, usually found in the 1608-1635 cm⁻¹ range. biointerfaceresearch.comaip.org

C-S stretching: A weaker absorption associated with the carbon-sulfur bond in the thiazolidine ring. researchgate.net

The following table summarizes typical FT-IR absorption bands for this class of compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3500 |

| C=O (Lactam) | Stretching | 1660 - 1722 |

| C=N (Imino) | Stretching | 1608 - 1635 |

| Data compiled from various sources. biointerfaceresearch.comjapsonline.comrsc.orgaip.org |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision helps to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₃H₄N₂OS), the expected monoisotopic mass is approximately 116.0044 Da. nih.gov HRMS analysis of synthesized derivatives consistently confirms their elemental formulas by matching the experimentally observed mass with the calculated mass, often with an error of less than 5 ppm. rsc.orgnih.gov

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives of this compound have revealed important structural details. For example, the crystal structure of (Z)-3-N-(ethyl)-2-N'-((3-methoxyphenyl)imino)thiazolidine-4-one showed that the thiazolidinone and benzene (B151609) rings are not coplanar, with a significant dihedral angle between them. nih.gov The thiazolidinone ring itself often adopts a nearly planar or a slight envelope conformation. grafiati.com The analysis also identifies intermolecular hydrogen bonds, such as C-H···O and C-H···N interactions, which are crucial for the formation of the three-dimensional crystal packing. japsonline.comnih.gov The bond lengths and angles obtained from X-ray data serve as a benchmark for validating theoretical calculations. researchgate.net

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Computational chemistry, particularly quantum chemical calculations, complements experimental data by providing insights into the molecular and electronic structure that are not directly accessible through measurement.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. DFT calculations are employed to optimize the molecular geometry of this compound derivatives, predicting bond lengths and angles that are generally in good agreement with experimental data from X-ray diffraction. researchgate.netnih.gov

These theoretical studies also provide valuable information on the electronic properties of the molecule:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and electronic excitation properties. nih.gov For one derivative, the calculated HOMO-LUMO gap was found to be 2.96 eV. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is essential for predicting how the molecule will interact with other reagents or biological targets. nih.govuniversci.com

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing a quantitative measure of the partial charge on each atom and helping to identify reactive sites. universci.com

These computational approaches, when combined with spectroscopic and crystallographic data, provide a robust and detailed understanding of the structure and reactivity of this compound. nih.gov

Prediction and Analysis of Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and determining the molecular structure of compounds. spectroscopyonline.com Computational methods, particularly Density Functional Theory (DFT), are extensively used to calculate and predict the vibrational frequencies of molecules, aiding in the interpretation of experimental spectra. researchgate.net

For derivatives of this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to compute theoretical vibrational spectra. researchgate.netnih.govtandfonline.com These calculations provide a detailed assignment of vibrational modes, such as the characteristic stretching vibrations of C=O, C=N, and N-H bonds, as well as various bending and torsional modes. nih.govscifiniti.com

A comparison between the calculated and experimental spectra often shows good agreement, although calculated frequencies are typically higher than experimental ones due to the harmonic approximation used in the calculations. nih.gov To improve the correlation, scaling factors are often applied to the computed frequencies. The analysis of vibrational spectra, supported by theoretical calculations, helps in confirming the molecular structure and understanding the electronic distribution within the molecule. For instance, the position and intensity of the C=O stretching band can provide information about the strength of intermolecular hydrogen bonding. scifiniti.com

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a this compound Derivative.

| Vibrational Assignment | Experimental FT-IR | Calculated (DFT/B3LYP) |

|---|---|---|

| N-H Stretching | 3243 | 3209 |

| C-H Stretching | 3107 | 3108 |

| C=O Stretching | 1719 | Not specified |

| C=N Stretching | Not specified | Not specified |

This table is illustrative and based on findings for similar heterocyclic structures. researchgate.netscifiniti.com

Thermodynamic Parameter Calculations for Tautomeric Equilibria

Thiazolidin-2-one derivatives can exist in different tautomeric forms, most commonly the imino and amino forms. researchgate.netnih.gov The relative stability of these tautomers is crucial as it can significantly influence their chemical reactivity and biological activity. Computational chemistry provides a powerful means to investigate these tautomeric equilibria by calculating the thermodynamic parameters, such as enthalpy (ΔH), Gibbs free energy (ΔG), and the equilibrium constant (Keq). ajol.infokashanu.ac.ir

DFT calculations have been used to study the tautomerism in this compound and its analogs. ajol.info Studies have shown that the imino tautomer is generally more stable than the amino form. ajol.info The energy difference between tautomers can be influenced by the solvent, with polar solvents often stabilizing the more polar tautomer. researchgate.netresearchgate.net

The calculations involve optimizing the geometry of each tautomer and then performing frequency calculations to obtain the thermodynamic data. The relative Gibbs free energy (ΔG) determines the position of the equilibrium. A negative ΔG indicates that the product tautomer is favored at equilibrium. The equilibrium constant (Keq) can then be calculated from ΔG using the equation ΔG = -RTln(Keq). These computational predictions are valuable for understanding the predominant tautomeric form in different environments. worldscientific.com

Table 2: Calculated Thermodynamic Parameters for the Tautomeric Equilibrium of a 2-(phenylimino)thiazolidin-4-one derivative.

| Parameter | Value |

|---|---|

| ΔH (kcal/mol) | Not specified |

| ΔG (kcal/mol) | -2.3 to -3.1 |

| Keq | Not specified |

Data from a study on analogous 2-imino-thiazolidin-4-ones, indicating the phenylimino tautomer is thermodynamically favored. ajol.infovulcanchem.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de

For this compound derivatives, MEP maps are calculated using the optimized molecular geometry obtained from DFT calculations. nih.govdergipark.org.tr The different values of the electrostatic potential are represented by a color spectrum. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack. Green areas correspond to regions of neutral potential. nih.gov

In a typical MEP map of a this compound derivative, the negative potential is concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the imino group, highlighting these as the primary sites for electrophilic interaction. nih.gov The positive potential is generally located around the hydrogen atoms attached to nitrogen atoms, indicating their susceptibility to nucleophilic attack. nih.gov MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and in predicting the sites of interaction with biological receptors. nih.govdergipark.org.tr

In Silico Modeling: Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In silico modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are powerful computational tools used to predict and analyze the binding of small molecules (ligands) to biological macromolecules (targets) like proteins and enzymes. rsc.orgsamipubco.commdpi.com These methods are extensively used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking studies predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. rsc.orgmdpi.com For derivatives of this compound, docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as tumor necrosis factor-alpha (TNF-α), C-KIT Tyrosine Kinase, and Bacillus pasteurii urease. rsc.orgsamipubco.comresearchgate.net These studies have identified key amino acid residues in the active site of the target proteins that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. researchgate.netresearchgate.net The docking score, which represents the binding energy, is used to rank different compounds and to identify those with the highest potential for biological activity. rsc.orgmdpi.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time and to analyze the dynamic behavior of the system. mdpi.comnih.gov MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. mdpi.comresearchgate.net The stability of the complex is often assessed by monitoring the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation period. nih.gov Analysis of the MD trajectory can reveal important information about the conformational changes in the protein upon ligand binding and the specific interactions that contribute to the stability of the complex. researchgate.netnih.gov

Table 3: Example of Molecular Docking Results for 2-Imino-4-thiazolidinone Derivatives against TNF-α.

| Compound | Glide Score (kcal/mol) | Binding Energy (kcal/mol) |

|---|---|---|

| 3f | -6.27 | -49.26 |

| 3g | -6.07 | Not specified |

| 2f | -6.06 | Not specified |

| 2h | -6.05 | Not specified |

| Indomethacin (Reference) | Not specified | Not specified |

Data from a study showing promising molecules with better glide scores compared to a reference ligand. rsc.org

Pharmacological Significance and Diverse Biological Activities

Structure-Activity Relationship (SAR) Analysis of 4-Imino-thiazolidin-2-one Derivatives

The biological activity of this compound derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies have been crucial in identifying the key molecular determinants for their pharmacological effects. These studies systematically alter the substituents at various positions of the thiazolidinone ring to understand their influence on biological potency. researchgate.net

Modifications at the C-2, C-3, and C-5 positions of the this compound ring have a profound impact on the biological activity of the resulting derivatives.

At the C-2 position , the nature of the imino substituent is critical. For instance, the introduction of a thiazole (B1198619) ring at this position has been shown to be a favorable structural feature for antimicrobial activity. mdpi.com Further modifications on this appended thiazole ring, such as the presence of a 3-pyridyl moiety, can enhance activity by forming additional hydrogen bonds with target enzymes. acs.org

The C-3 position of the thiazolidinone ring is another key site for modification. The nature of the substituent at this position can significantly influence the compound's potency. For example, in a series of 2,3-diaryl-thiazolidin-4-ones, the type of aryl group at the C-3 position played a role in their antimicrobial efficacy. mdpi.com

The C-5 position is frequently substituted with an arylidene group, and the nature of the substituents on this aromatic ring is a major determinant of biological activity. The presence of electron-withdrawing or electron-donating groups on the benzylidene moiety at C-5 can modulate the antimicrobial and anticancer activities. For example, certain substitutions on the benzylidene ring have been found to increase the potency against various cancer cell lines. mdpi.com In some cases, the introduction of a methyl group at the C-5 position of the thiazolidinone ring was found to be responsible for antiviral activity. ekb.eg

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric features have been identified that are essential for their antimicrobial activity. researchgate.net

The core thiazolidinone ring itself is a crucial component of the pharmacophore. The presence of the carbonyl group at C-2 and the imino group at C-4 are considered important for binding to biological targets. The ability of these groups to act as hydrogen bond acceptors and donors is a key aspect of their interaction with enzymes and receptors.

SAR studies have revealed that a combination of specific substituents at different positions is often required for optimal activity. For example, in one study, the presence of a nitro group at the 4-position of a benzene (B151609) ring and a 4-Cl or 6-OMe substituent on a benzothiazole (B30560) ring favored antibacterial activity. mdpi.com This highlights the importance of the electronic and steric properties of the substituents in defining the pharmacophore. The lipophilicity and electronic parameters of the molecule, as influenced by these substituents, have been shown to govern the antibacterial and antifungal activities. rsc.org

Antimicrobial Efficacy Investigations

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with a broad spectrum of activity against various pathogenic microorganisms. rsc.orgnih.gov

Numerous studies have confirmed the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comscielo.brresearchgate.net These compounds have shown promising activity against a range of bacterial species, including clinically relevant and drug-resistant strains. mdpi.com

In one study, a series of 2,3-diaryl-thiazolidin-4-ones exhibited good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 0.24 mg/mL. mdpi.com Notably, some of the most active compounds were more potent than the standard antibiotic ampicillin (B1664943) against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. mdpi.com Another study on newly synthesized 4-thiazolidinone (B1220212) derivatives also reported significant activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net

The antibacterial activity is often influenced by the specific substituents on the thiazolidinone core. For instance, the presence of a 2,6-dichlorobenzylidene group was found to be beneficial for activity against a broad range of bacteria. scielo.br Conversely, the substitution with electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring has been observed to decrease the activity against Gram-negative bacterial strains and render the compounds inactive against the Gram-positive S. aureus. nanobioletters.com

| Compound Type | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive and Gram-negative bacteria (including MRSA, P. aeruginosa, E. coli) | MIC values ranged from 0.008–0.24 mg/mL. Some compounds were more potent than ampicillin against resistant strains. | mdpi.com |

| 2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives | Gram-positive (S. aureus, B. subtilis, L. monocytogenes, E. faecalis) and Gram-negative (E. coli, Y. enterocolitica, S. typhimurium, K. pneumoniae) bacteria | Compound with 2,6-dichlorobenzylidene showed the most activity against all bacterial species. | scielo.br |

| 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one | E. coli (Gram-negative), S. aureus (Gram-positive) | Showed significant activity against both types of bacteria. | researchgate.net |

| 2,3-substituted thiazolidine-4-one derivatives | P. aeruginosa, S. typhi (Gram-negative), S. aureus (Gram-positive) | Chloro-substituted compounds exhibited significant inhibition. Electron-donating groups decreased activity. | nanobioletters.com |

In addition to their antibacterial properties, this compound derivatives have also been evaluated for their antifungal activity. mdpi.comresearchgate.net Several studies have reported promising results against various fungal pathogens.

For example, a series of 2,3-diaryl-thiazolidin-4-ones demonstrated good antifungal activity with MICs ranging from 0.015 to 0.24 mg/mL. mdpi.com Some of these compounds showed activity that was comparable or even superior to the reference antifungal agents bifonazole (B1667052) and ketoconazole. mdpi.com Another study investigating 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one derivatives found that all tested compounds exhibited antifungal activity against four different Candida species. scielo.br Specifically, a compound with a (1H-pyrrol-2-yl)methylene substituent was particularly effective against C. glabrata. scielo.br

However, not all this compound derivatives display broad-spectrum antifungal activity. In one study, a series of newly synthesized compounds showed no antifungal activity against the tested fungi, while exhibiting antibacterial activity primarily against Gram-positive bacteria. researchgate.net This highlights the structural specificity required for antifungal efficacy.

| Compound Type | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | Various fungi | MIC values ranged from 0.015–0.24 mg/mL. Some compounds were equipotent or more potent than bifonazole and ketoconazole. | mdpi.com |

| 2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives | Candida albicans, Candida krusei, Candida glabrata, Candida parapsilopsis | All compounds showed antifungal activity. A derivative with a (1H-pyrrol-2-yl)methylene substituent was most effective against C. glabrata. | scielo.br |

| 2-Iminothiazolidin-4-ones and thiazolidin-2,4-diones | Not specified | The tested compounds showed no antifungal activity. | researchgate.net |

Bacterial biofilms are a significant challenge in the treatment of infectious diseases due to their inherent resistance to conventional antibiotics. researchgate.net Thiazolidin-4-one derivatives have emerged as a promising class of compounds with the potential to inhibit biofilm formation. researchgate.netnih.gov

Several studies have investigated the anti-biofilm properties of this compound derivatives. In one such study, a series of 4-thiazolidinone-thiazole hybrids were tested for their ability to inhibit P. aeruginosa biofilm formation. nih.gov Some of the most active derivatives demonstrated a reduction in biofilm formation of over 50%. nih.gov Another study synthesized a series of 2-iminothiazolidin-4-one derivatives and evaluated their anti-biofilm activity against Candida albicans. nih.gov Many of the tested compounds showed significant anti-biofilm activity compared to the reference drug fluconazole. nih.gov

The structural features of these molecules play a crucial role in their anti-biofilm activity. For instance, the presence of a 4-(5-ylidenemethylfuran-2-yl)benzoic acid fragment and a substituted phenyl moiety directly attached to the nitrogen atom of the thiazolidine (B150603) ring were identified as important factors for anti-biofilm activity against Staphylococcus epidermidis. nih.gov A thiazolidinone derivative, TD-H2-A, demonstrated potent bactericidal and anti-biofilm activities against S. aureus. nih.gov

Anticancer and Antitumor Research

Derivatives of this compound have emerged as a significant area of interest in oncological research. These compounds have been investigated for their ability to inhibit the growth of various cancer cells and to understand the underlying molecular mechanisms of their action.

Antiproliferative Activity against Various Cancer Cell Lines (e.g., Lung Cancer, Melanoma, Pancreatic Carcinoma, Breast Cancer)

A number of studies have demonstrated the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines.

A series of novel 2-imino-4-thiazolidinone derivatives were synthesized and evaluated for their in vitro antiproliferative activity against human melanoma (B16F10), lung carcinoma (A549), and pancreatic carcinoma (PANC-1) cell lines. nih.gov Among the tested compounds, some exhibited significant cytotoxicity, particularly against the B16F10 melanoma cell line, with IC50 values in the low micromolar range. nih.gov

Research has also highlighted the potential of thiazolidin-4-one derivatives against various cancer types, including breast and lung cancers. researchgate.netmdpi.comnih.gov For instance, certain 4-thiazolidinone derivatives have shown inhibitory activity against non-small cell lung cancer cell lines H460. nih.gov Furthermore, specific derivatives have demonstrated cytotoxic effects against mammary gland breast cancer cell lines. researchgate.net The broad-spectrum antiproliferative capacity of these compounds underscores their potential as a scaffold for the development of new anticancer agents.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 7k | B16F10 (Melanoma) | 7 ± 3.4 |

| 7m | B16F10 (Melanoma) | 3.4 ± 2 |

| 7n | B16F10 (Melanoma) | 5.4 ± 2 |

Mechanisms of Action in Cancer Therapeutics (e.g., DNA Induction, G2/M Arrest, Apoptosis, Enzyme Inhibition)

The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the cellular and molecular level.

Cell Cycle Arrest and Apoptosis: Studies have shown that these compounds can interfere with the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). For example, certain 2-imino-4-thiazolidinone derivatives were found to induce G0/G1 phase arrest in B16F10 melanoma cells, while another derivative caused arrest in the G2/M phase. nih.gov This cell cycle disruption is a key mechanism for inhibiting tumor growth. The induction of apoptosis in cancer cells by these compounds has been confirmed through methods such as DNA damage analysis. nih.gov

Enzyme Inhibition and DNA Intercalation: Thiazolidin-4-one derivatives have been identified as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation. nih.gov Some compounds have also been investigated for their ability to intercalate with DNA, thereby interfering with DNA replication and transcription, which can lead to cell death. tandfonline.com

Generation of Reactive Oxygen Species (ROS): Another identified mechanism of action for some 2-imino-4-thiazolidinone derivatives is the generation of intracellular reactive oxygen species (ROS). nih.gov Elevated levels of ROS can induce oxidative stress, leading to cellular damage and apoptosis. However, it has also been noted that some derivatives exert their anticancer activity through ROS-independent pathways. nih.gov

Cytoselective Toxicity Studies

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while minimizing damage to healthy, non-cancerous cells.

Promisingly, certain 2-imino-4-thiazolidinone derivatives have demonstrated cytoselective toxicity. In one study, compounds that were highly cytotoxic to the B16F10 melanoma cell line were found to be non-toxic to normal Chinese Hamster Ovary (CHO) cells. nih.gov This suggests a favorable therapeutic window for these specific derivatives.

Similarly, a study on a library of thiazolidinone analogues identified compounds that selectively killed the H460 non-small cell lung cancer cell line and its paclitaxel-resistant variant, while exhibiting significantly lower toxicity towards normal human fibroblasts. nih.gov This selectivity is a highly desirable characteristic for the development of safer and more effective cancer treatments.

Antioxidant Activity Studies

In addition to their anticancer properties, derivatives of this compound have been explored for their potential as antioxidant agents. Antioxidants play a crucial role in neutralizing harmful free radicals in the body, which are implicated in a variety of diseases.

In Vitro Evaluation of Free Radical Scavenging Capacity (e.g., DPPH Assay, ABTS Assay)

The antioxidant potential of these compounds is typically assessed through in vitro assays that measure their ability to scavenge stable free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate antioxidant activity. pensoft.netresearchgate.netpkheartjournal.com Several studies have reported that newly synthesized N3-substituted derivatives of this compound exhibit potent free radical scavenging effects in the DPPH assay. pensoft.netresearchgate.net In some cases, the antioxidant activity of these synthesized compounds was found to be greater than that of existing, well-known antioxidants. pensoft.netresearchgate.net

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another method used to determine the antioxidant capacity of compounds. mdpi.comnih.gov Studies on related thiazolidin-4-one derivatives have shown their ability to scavenge ABTS radicals, further confirming the antioxidant potential of this class of compounds. mdpi.comnih.gov

| Assay | Principle | References |

|---|---|---|

| DPPH Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change. | pensoft.net, researchgate.net, pkheartjournal.com |

| ABTS Assay | Measures the ability of the compound to scavenge the pre-formed ABTS radical cation. | nih.gov, mdpi.com |

Anti-inflammatory and Analgesic Investigations

The therapeutic potential of this compound and its related structures extends to the treatment of inflammation and pain.

Several studies have focused on the synthesis and evaluation of thiazolidin-4-one derivatives for their anti-inflammatory and analgesic properties. researchgate.netnih.gov In one such study, thiazolidin-4-one derivatives synthesized from sulphanilamide were assessed in various acute and sub-acute models of inflammation and pain. researchgate.netnih.gov The results indicated that these compounds possess significant anti-inflammatory and analgesic activities. researchgate.netnih.gov

The anti-inflammatory effects of these derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. researchgate.netnih.gov The analgesic properties have been demonstrated in models such as acetic acid-induced writhing in mice. researchgate.net The structural modifications on the thiazolidinone ring have been shown to influence the potency of these anti-inflammatory and analgesic effects. researchgate.netnih.gov

Antitubercular Activity Against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. Thiazolidin-4-one derivatives, including the 2-imino-thiazolidin-4-one subclass (also known as pseudothiohydantoins), have been identified as a promising scaffold in the development of new therapeutics for tuberculosis. mdpi.comjscholarpublishers.com

Several studies have reported the synthesis and evaluation of these compounds against the virulent H37Rv strain of Mtb. mdpi.com Primary screening of novel synthesized thiazolidinone derivatives is often conducted at a concentration of 12.5 µg/mL to identify initial hits. From these screenings, a number of compounds have demonstrated significant in vitro growth-inhibiting activity. northumbria.ac.uk

Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular potency of this scaffold. For instance, the synthesis of a series of pyrrole-thiazolidin-4-one hybrids revealed that compounds with an unsubstituted thiazole moiety were generally more active than their dimethyl-substituted counterparts. Within this series, a derivative featuring a 3,4-dimethylphenyl substituent was found to be the most potent, exhibiting a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against the Mtb H37Rv strain. mdpi.com In other studies, certain novel thiazolidinone derivatives have shown antitubercular activity superior to standard drugs like pyrazinamide (B1679903) and streptomycin. embopress.org Thiazolidin-4-one derivatives incorporating a thiazole moiety have also displayed activity comparable to streptomycin, with MIC values of 6.25 µg/mL. mdpi.com

The data below summarizes the antitubercular activity of selected 2-imino-thiazolidin-4-one derivatives.

| Compound Series | Key Substituent | Target Strain | Activity (MIC) | Reference |

| Pyrrole-thiazolidin-4-one hybrid | 3,4-dimethylphenyl | M. tuberculosis H37Rv | 0.5 µg/mL | mdpi.com |

| Thiazole-containing thiazolidin-4-one | Thiazole | M. tuberculosis H37Rv | 6.25 µg/mL | mdpi.com |

| Ofloxacin-containing thiazolidin-4-one | Ofloxacin | M. tuberculosis H37Rv | 1.6 µg/mL | mdpi.com |

Antidiabetic Activity, Focusing on PPAR-γ Agonism

Thiazolidinone-based compounds are perhaps most widely recognized for their application in the treatment of type 2 diabetes. The structural isomers of 4-imino-thiazolidin-2-ones, known as thiazolidine-2,4-diones (TZDs), are a class of oral antidiabetic drugs that function as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). mdpi.commdpi.com Marketed drugs such as Pioglitazone and Rosiglitazone belong to this class. mdpi.com

PPAR-γ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily and is a key regulator of glucose and lipid metabolism. mdpi.comresearchgate.net Activation of PPAR-γ in tissues like adipose tissue leads to an increase in glucose and lipid uptake, a decrease in free fatty acid concentration, and consequently, an improvement in the body's sensitivity to insulin. nih.gov Thiazolidinediones are high-affinity ligands for PPAR-γ, and this interaction is considered the primary mechanism for their therapeutic effects. mdpi.com

Research in this area has focused on designing novel TZD derivatives to overcome the adverse effects associated with earlier drugs while maintaining pharmacological benefits. mdpi.com Molecular docking studies are frequently used to design and predict the binding of new thiazolidinone derivatives to the PPAR-γ active site. nih.gov Studies on novel benzylidene thiazolidinedione derivatives have identified compounds that act as weak to moderate partial agonists of PPAR-γ. researchgate.net These partial agonists have been shown to improve hyperglycemia and hyperlipidemia in diabetic rat models, suggesting they are promising agents for further development in the clinical treatment of type 2 diabetes mellitus. researchgate.net

Exploration of Additional Pharmacological Effects

The broad biological potential of the 4-thiazolidinone scaffold has prompted its investigation against a variety of viral pathogens. figshare.com A number of studies have involved the synthesis of novel 4-thiazolidinone derivatives and their subsequent evaluation against a diverse panel of DNA and RNA viruses in cell-based assays. nih.govnih.gov

These investigations have yielded mixed results. For instance, one study identified a compound, 3-Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone, which displayed modest but consistent activity against three different strains of influenza A virus, including the pandemic A/H1N1 strain from 2009. nih.gov Other derivatives have shown activity against vesicular stomatitis virus (VSV) in HeLa cells, with EC50 values as low as 2 µM. nih.gov

However, a consistent finding across multiple studies is the lack of activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Screening of various libraries of 4-thiazolidinone derivatives, including those incorporating adamantane (B196018) and thiazole moieties, has shown no significant inhibitory activity against HIV-1 reverse transcriptase. nih.govnih.govnih.gov

The 2-imino-thiazolidin-4-one core is considered a privileged scaffold in the design of new anticonvulsant agents. researchgate.netnih.gov This is partly because the thiazolidinone frame is viewed as a cyclic mimetic of thioureas and a bioisostere of hydantoin, a scaffold present in established anticonvulsant drugs like phenytoin. researchgate.netnih.gov

Derivatives have been extensively evaluated in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. researchgate.netnih.gov Numerous compounds from this class have demonstrated significant anticonvulsant activity in both models. researchgate.net

One notable series of 2-(substituted-imino)thiazolidin-4-ones produced a lead compound, 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one, which was identified as a highly potent anticonvulsant. nih.gov This compound exhibited ED50 values of 18.5 mg/kg in the MES test and 15.3 mg/kg in the scPTZ test. Furthermore, its protective index (a ratio of neurotoxicity to efficacy) was found to be superior to the established drug Carbamazepine, indicating a potentially better safety margin. nih.gov Another lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, also showed high anticonvulsant properties in screening studies. nih.gov

| Compound | Test Model | Activity (ED50) | Reference |

| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one | MES | 18.5 mg/kg | nih.gov |

| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one | scPTZ | 15.3 mg/kg | nih.gov |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES & PTZ | Excellent Activity | researchgate.net |

The structural features of this compound and its derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition.

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme in several signaling pathways. Through a structure-based virtual screening approach, a thiazolidin-4-one analogue, (E)-2-((3,4-dimethylphenyl)imino)-5-(3-methoxy-4-(naphthalen-2-ylmethoxy)benzyl)thiazolidin-4-one, was identified as a selective GSK-3β inhibitor. It showed more than 10-fold selectivity for GSK-3β over other disease-relevant kinases. Other reports also note modest inhibition of GSK-3β by compounds from this class.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation. Studies have shown that derivatives of the isomeric thiazolidine-2,4-dione scaffold can act as potent tyrosinase inhibitors. One indole-thiazolidine-2,4-dione derivative exhibited a high inhibitory activity with an IC50 value of 11.2 μM, which was superior to the standard inhibitor kojic acid. nih.gov

Antitubercular Enzyme Targets (InhA, MmpL3, DNA Gyrase): The antitubercular activity of thiazolidin-4-ones is believed to be mediated through the inhibition of essential Mtb enzymes. Molecular docking and in vitro studies have suggested that these compounds can interact with key targets such as the enoyl-acyl carrier protein reductase (InhA), the mycobacterial membrane protein Large 3 (MmpL3), and DNA gyrase, which are all crucial for the survival of the bacterium. mdpi.comjscholarpublishers.com

CDK1/cyclin B: While some isatin-based thiazolidin-4-one derivatives have been shown to affect the expression of Cyclin-dependent kinase 1 (CDK1) in cancer cell lines, there is limited research on this compound derivatives as direct inhibitors of the CDK1/cyclin B complex.

| Enzyme Target | Compound Scaffold | Key Finding | Activity (IC50) | Reference |

| PDE4 / PDE2 | 4-iminothiazolidin-2-one | Robust Inhibition | 5.1 µM / 4.7 µM | |

| GSK-3β | 2-imino-thiazolidin-4-one | Selective Inhibition | >10-fold selectivity | |

| Tyrosinase | thiazolidine-2,4-dione | Potent Inhibition | 11.2 µM | nih.gov |

| PI3K | 4-iminothiazolidin-2-one | Poor Inhibition | >90 µM (most) |

The modulation of the immune system represents another therapeutic avenue for thiazolidinone derivatives. Research has led to the discovery of a novel class of S1P1 receptor agonists based on the 2-imino-thiazolidin-4-one scaffold. researchgate.net The sphingosine-1-phosphate receptor 1 (S1P1) plays a critical role in controlling the egress of lymphocytes from lymphoid organs. researchgate.net

Agonists of the S1P1 receptor can effectively block this egress, leading to a reduction in circulating lymphocytes (lymphopenia). This mechanism is a promising strategy for the oral treatment of autoimmune disorders. From a series of 2-imino-thiazolidin-4-one derivatives, the compound ACT-128800 emerged as a potent, selective, and orally active S1P1 receptor agonist. researchgate.net In animal models, this compound induced a dose-dependent and reversible reduction in lymphocyte counts, highlighting its potential as an immunosuppressive agent for clinical development. researchgate.net While some thiazolidine derivatives have been investigated for immunostimulating properties, the discovery of potent S1P1 agonists confirms the potential of the 2-imino-thiazolidin-4-one scaffold in the field of immunosuppression. researchgate.net

Trypanocidal Activity

Research into the potential therapeutic applications of heterocyclic compounds has explored a wide array of biological activities. One such area of investigation is the development of novel agents to combat parasitic diseases, including trypanosomiasis, which is caused by protozoan parasites of the genus Trypanosoma. Thiazolidinone scaffolds and their isomers have been a subject of interest in medicinal chemistry for antiparasitic drug discovery.

However, a thorough review of scientific literature and research databases reveals a lack of specific studies focused on the trypanocidal activity of the compound This compound . While related isomers, such as 2-imino-4-thiazolidinones and thiazolidin-2,4-diones, have been investigated for their effects against Trypanosoma cruzi, no dedicated research detailing the efficacy, mechanism of action, or structure-activity relationships of this compound against any Trypanosoma species is currently available.

Consequently, there are no detailed research findings or data to present regarding the activity of this specific compound as a trypanocidal agent. The field remains unexplored, and the potential of the this compound scaffold in this therapeutic area is yet to be determined.

Data Table: Trypanocidal Activity of this compound Derivatives

| Compound | Target Organism | Activity (e.g., IC50 in µM) | Reference |

|---|---|---|---|

| No data available in the scientific literature for this compound. |

Advanced Medicinal Chemistry and Drug Discovery Perspectives

The Role of 4-Imino-thiazolidin-2-one as a Privileged Scaffold in Rational Drug Design